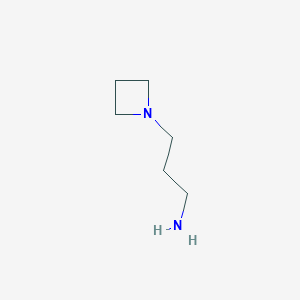

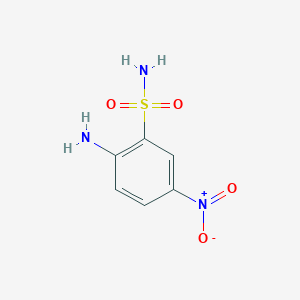

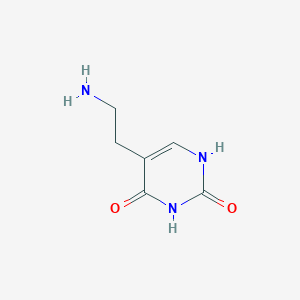

![molecular formula C14H20N2O B1283689 8A-(4-甲氧基苯基)八氢吡咯并[1,2-a]嘧啶 CAS No. 904817-50-1](/img/structure/B1283689.png)

8A-(4-甲氧基苯基)八氢吡咯并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" is closely related to a class of compounds that have demonstrated significant biological activity. For instance, the structural mimicry of adenosine by related compounds such as 4-methoxy- and 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine has been studied for their antitumor activity. These nucleoside analogues, despite their structural differences from adenosine, act as substrates for adenosine kinase, which is crucial in understanding their mechanism of action .

Synthesis Analysis

The synthesis of related compounds involves the condensation of specific precursors. For example, the 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one was obtained by the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane . This suggests that the synthesis of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" would likely involve a similar condensation reaction, utilizing a methoxyphenyl derivative and a suitable diamine as starting materials.

Molecular Structure Analysis

The molecular structure of compounds within this family has been elucidated using various techniques. For instance, the crystal structure of 1-amino-4-methoxycarbonyl-3-methyl-8-oxopyrazolo[1,5-a]pyrimidine monohydrate was determined from powder diffraction data, revealing a monoclinic cell and allowing the distinction between several isomers . Similarly, the crystal structure of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidine-6(2H)-one showed molecules weakly linked by intermolecular hydrogen bonds and π-π stacking interactions, forming a three-dimensional framework . These findings provide a basis for understanding the molecular structure of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine".

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their structural features and the functional groups present. The presence of methoxy and phenyl groups in the compound suggests potential sites for reactions such as nucleophilic substitution or electrophilic aromatic substitution. The pyrimidine ring itself may undergo reactions typical for heterocyclic amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine" are not provided, related compounds have demonstrated properties that can be indicative. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as stability, solubility, and melting points . The molecular modeling of nucleoside analogues offers information on their physicochemical properties, which are essential for their biological activity and pharmacokinetic profile .

科学研究应用

晶体结构和结构特征

相关嘧啶衍生物的晶体结构和结构特征一直是人们感兴趣的课题。例如,对 8a-苯基六氢吡咯并[1,2-a]嘧啶-6(2H)-酮的研究表明,分子通过分子间氢键和 π-π 堆积相互作用连接,形成三维框架。这种结构理解对于开发新材料和药物至关重要 (Linkova 等人,2018 年)。

合成和衍生物

嘧啶衍生物,包括与 8A-(4-甲氧基苯基)八氢吡咯并[1,2-a]嘧啶相关的衍生物,已被合成用于各种药理和生物活性。合成过程通常涉及缩合反应以及使用硝酸胍和其他催化剂 (Jadhav 等人,2022 年)。

抗菌和抗真菌活性

嘧啶衍生物已被合成并评估其抗菌和抗真菌特性。例如,吡啶并[2,3-d]嘧啶衍生物表现出显着的抗真菌活性,突出了它们在开发新型抗菌剂中的潜力 (Hanafy,2011 年)。

结构分析和分子相互作用

嘧啶衍生物的结构分析,包括甲氧基苯基取代的化合物,提供了对分子几何和分子间相互作用的见解。这些研究对于理解化合物的性质和潜在应用至关重要 (Nagarajaiah 和 Begum,2011 年)。

抗病毒活性

一些嘧啶衍生物,特别是那些具有特定取代基的嘧啶衍生物,显示出潜在的抗病毒活性。这包括抑制细胞培养中的逆转录病毒复制,这对于开发新的抗病毒药物至关重要 (Hocková 等人,2003 年)。

抗菌特性

各种嘧啶衍生物,包括与 8A-(4-甲氧基苯基)八氢吡咯并[1,2-a]嘧啶相关的衍生物,已被合成并评估其抗菌特性。这些研究有助于开发新的抗生素 (Cieplik 等人,2008 年)。

镇痛特性

对嘧啶衍生物进行修饰的研究,例如特定位置的甲基化,旨在增强其生物学特性,包括镇痛作用。这些研究对于开发新的止痛药具有重要意义 (Ukrainets 等人,2015 年)。

合成技术和潜在应用

嘧啶衍生物的先进合成技术,包括环境友好方法,已被探索用于在制药和材料科学等各个领域的潜在应用 (Kaping 等人,2016 年)。

属性

IUPAC Name |

8a-(4-methoxyphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-17-13-6-4-12(5-7-13)14-8-2-10-16(14)11-3-9-15-14/h4-7,15H,2-3,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGLPQRIWNNHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23CCCN2CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587722 |

Source

|

| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |

CAS RN |

904817-50-1 |

Source

|

| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

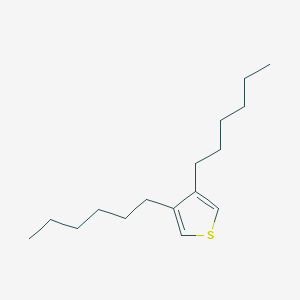

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

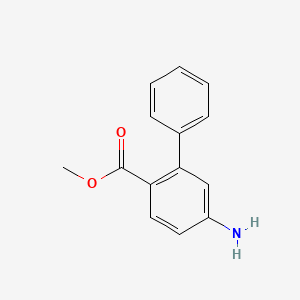

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)

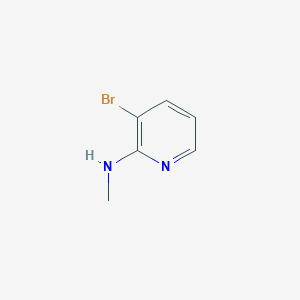

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)